Product packaging for D-Rhamnose(Cat. No.:CAS No. 634-74-2)

D-Rhamnose

Cat. No.: B1233688
CAS No.: 634-74-2
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-KVTDHHQDSA-N
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Description

Distribution and Natural Occurrence of D-Rhamnose in Biological Kingdoms

This compound in Bacteria

This compound has been found extensively in the Pseudomonas genus, where it is a constituent of their surface-exposed lipopolysaccharide (LPS). portlandpress.com Examples of bacteria where this compound has been reported include Pseudomonas aeruginosa and Helicobacter pylori. wikipedia.orgebi.ac.uksmolecule.com this compound is integral to the structure of bacterial cell walls, particularly in Gram-positive bacteria, contributing to virulence and the structural integrity of cell wall polysaccharides. smolecule.com The presence of this compound in bacterial glycans has been linked to immune responses. smolecule.com Its role in cell wall architecture makes it a potential target for therapeutic interventions against bacterial infections. smolecule.com GDP-α-D-rhamnose has been observed in the Pseudomonas genus and Aneurinibacillus thermoaerophilus. portlandpress.comuni.lu The biosynthesis of GDP-D-rhamnose in bacteria involves a series of enzyme-catalyzed reactions, starting from glucose-1-phosphate and proceeding through intermediates like GDP-glucose and GDP-4-keto-6-deoxy-D-glucose. mdpi.comontosight.ai This pathway is crucial for the synthesis of bacterial cell wall components like LPS. ontosight.ai

While not explicitly stated that this compound is present in Xanthomonas campestris, Aneurinibacillus thermoaerophilus, or Rathayibacter festucae in the provided search results, the search results do confirm the presence of this compound in bacteria generally and specifically mention Aneurinibacillus thermoaerophilus in the context of GDP-α-D-rhamnose. portlandpress.com

This compound in Fungi

Rhamnose is known to be a minor cell wall glycan in fungi. nih.govresearchgate.net Research on the vascular wilt fungus Verticillium dahliae has shown that rhamnose synthase activity is required for its pathogenicity. nih.govnih.govfrontiersin.orgresearchgate.net Deletion of the VdNRS/ER gene, which encodes a putative nucleotide-rhamnose synthase/epimerase-reductase, in V. dahliae results in a complete loss of pathogenicity on tomato and Nicotiana benthamiana plants, although vegetative growth and sporulation are unaffected. nih.govnih.gov This enzyme is functional in the biosynthesis of uridine (B1682114) diphosphate (B83284) (UDP)-rhamnose, and its deletion impairs the colonization of tomato roots. nih.govnih.govresearchgate.net These findings demonstrate that rhamnose, despite being a minor component, is essential for the pathogenicity of V. dahliae. nih.govnih.gov

This compound in Plants

This compound is typically found in various plants, particularly as a component of glycosides of flavonoids and other secondary metabolites. cymitquimica.comebi.ac.uk It is found in fruits such as apples, citrus, and berries, as well as in vegetables, herbs, and plants. chemsynlab.com this compound plays a significant role in plant metabolism and is involved in the synthesis of certain polysaccharides and glycoproteins that contribute to cell wall structure in plants. cymitquimica.com UDP-rhamnose is found in plants, and its biosynthesis pathway involves dehydration, epimerization, and reduction. mdpi.com The pectic polysaccharide rhamnogalacturonan-I (RG-I) is a prominent rhamnose glycoconjugate in land plants, where α-L-Rha forms the backbone repeating unit and serves as the branching point for sidechains. portlandpress.com Pectic polysaccharides, including RG-I, are major components of the plant cell wall and are crucial for cell wall flexibility, stability, growth, and development. portlandpress.com

This compound in Viruses

This compound has been observed in viruses, specifically in the giant algal-infecting virus, Paramecium bursaria Chlorella virus 1 (PBCV-1). portlandpress.commdpi.comnih.govresearchgate.net PBCV-1 is notable as the first virus known to encode enzymes involved in nucleotide sugar metabolism, including those for the biosynthesis of GDP-D-rhamnose. nih.govresearchgate.net The PBCV-1 genome encodes a bifunctional GDP-D-mannose 4,6 dehydratase (GMD) that has both dehydratase and reductase activities, leading to GDP-D-rhamnose formation. mdpi.comnih.govresearchgate.net In vivo studies have confirmed that PBCV-1 GMD is expressed after virus infection and that GDP-D-rhamnose is produced in virus-infected cells. nih.govresearchgate.net The presence of this compound in the glycans attached to viral proteins, such as Vp54 in PBCV-1, suggests that the virus's ability to synthesize these sugars may help circumvent a limited supply of GDP sugars from the algal host. nih.govresearchgate.net

Here is a summary of the distribution of this compound in various organisms:

Biological KingdomOrganismsContext of this compound Occurrence
BacteriaPseudomonas genus (P. aeruginosa, H. pylori), Aneurinibacillus thermoaerophilusConstituent of LPS, cell wall component, GDP-α-D-rhamnose precursor
FungiVerticillium dahliaeMinor cell wall glycan, essential for pathogenicity
PlantsVarious plants (fruits, vegetables, herbs), Turnera diffusaComponent of glycosides, involved in cell wall structure
VirusesParamecium bursaria Chlorella virus 1 (PBCV-1)Component of viral glycans, virus-encoded biosynthesis pathway

Absence in Mammals and Humans

A significant biological characteristic of rhamnose, including the D-enantiomer, is its notable absence in mammals and humans. uni.lunih.govnih.govnih.govgenome.jpuni.luplos.org Research findings consistently indicate that neither rhamnose nor the complete enzymatic pathways required for its biosynthesis are present in higher eukaryotes, including humans. uni.luuni.luplos.org

The Biosynthesis of this compound: A Focus on the GDP-D-Rhamnose Pathway

This compound (6-deoxy-D-mannose) is a rare deoxy sugar found predominantly in bacteria, where it is a key component of cell surface glycans such as lipopolysaccharides (LPS) and S-layer proteins. nih.govportlandpress.comnih.govwikipedia.org Unlike the more common L-rhamnose, this compound biosynthesis proceeds via a distinct pathway involving guanosine (B1672433) diphosphate (GDP)-activated sugar intermediates. portlandpress.com The precursor for this compound in these glycoconjugates is GDP-D-rhamnose. nih.govportlandpress.com

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound is centered around the production of its activated nucleotide form, GDP-D-rhamnose. This process involves a series of enzymatic steps that modify a common nucleotide sugar precursor.

Biosynthetic Pathways of Nucleotide-Activated Rhamnose

Nucleotide-activated rhamnose serves as the donor substrate for rhamnosyltransferases, enzymes that incorporate rhamnose into various glycoconjugates. While L-rhamnose is typically activated with uridine or thymidine, this compound is biosynthesized as GDP-α-D-rhamnose. portlandpress.com The pathway for GDP-D-rhamnose biosynthesis has been elucidated in certain bacterial species, including the Gram-positive thermophile Aneurinibacillus thermoaerophilus and Pseudomonas aeruginosa. nih.govportlandpress.com

Guanosine Diphosphate-D-Rhamnose (GDP-D-Rha) Pathway

The GDP-D-rhamnose biosynthetic pathway involves a two-step enzymatic conversion starting from a common precursor. nih.govportlandpress.commdpi.com This pathway is distinct from the biosynthesis of L-rhamnose, which involves different enzymes (RmlA, RmlB, RmlC, RmlD) and typically uses dTDP-glucose as a starting substrate. portlandpress.commdpi.comfrontiersin.org

The biosynthesis of GDP-D-rhamnose begins with GDP-D-mannose. nih.govresearchgate.net GDP-D-mannose is a nucleotide sugar that serves as a substrate for various glycosyltransferase reactions and is essential in many organisms. wikipedia.org It is converted to GDP-D-rhamnose through the action of two key enzymes. nih.govnih.gov

The conversion of GDP-D-mannose to GDP-D-rhamnose is catalyzed by two enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.govmdpi.comresearchgate.net Both GMD and RMD belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.govmdpi.com

GMD (EC 4.2.1.47) catalyzes the first committed step in the pathway, the conversion of GDP-D-mannose to GDP-6-deoxy-D-lyxo-hexos-4-ulose (also known as GDP-4-keto-6-deoxy-D-mannose). nih.govmdpi.comnih.govnih.gov This reaction involves a 4,6-dehydration of the GDP-mannose substrate. nih.govnih.gov The proposed mechanism for GMD involves an initial oxidation of the sugar nucleotide, followed by subsequent reduction. nih.gov This process is mediated by a dinucleotide cofactor, typically NAD(P)+, which is presumed to be bound in the resting state and regenerated during the catalytic cycle. nih.govebi.ac.uk

The catalytic mechanism of GMD involves several steps. It is thought to begin with the abstraction of a proton from the C4 hydroxyl group of GDP-D-mannose, followed by hydride transfer to the NAD(P)+ cofactor, resulting in oxidation at C4. ebi.ac.ukacs.org This is followed by the abstraction of a proton from the C5 position and the elimination of a water molecule between C5 and C6, generating a keto-5,6-ene intermediate. nih.govebi.ac.ukacs.org The final step involves a hydride transfer from the reduced cofactor (NAD(P)H) to C6, yielding GDP-4-keto-6-deoxy-D-mannose. nih.govebi.ac.ukacs.org

RMD (EC 1.1.1.281) catalyzes the second step of the pathway, the stereospecific reduction of the C4 keto group of GDP-6-deoxy-D-lyxo-hexos-4-ulose to produce GDP-D-rhamnose. nih.govnih.govnih.gov This reduction requires the presence of a reduced cofactor, NAD(P)H. nih.gov The reduced cofactor is oxidized to NAD(P)+ during the reaction, and must be replaced for subsequent catalytic cycles. nih.gov

While GMD can sometimes exhibit bifunctional activity and catalyze the reduction step, RMD performs this reaction much more rapidly and with stereospecificity. nih.govnih.gov

GMD and RMD are members of the SDR family and share structural similarities. nih.govmdpi.com The crystal structures of GMD from various organisms, including E. coli and P. aeruginosa, have been reported. mdpi.comrcsb.org GMD monomers typically consist of two domains: an N-terminal domain that binds the NAD(P) cofactor, often in a Rossmann fold, and a C-terminal domain that contains the substrate-binding site. mdpi.comnih.govrcsb.org GMD can function as a homodimer or homotetramer. mdpi.com

The structure of RMD from Aneurinibacillus thermoaerophilus has also been determined and shows remarkable similarity to P. aeruginosa GMD, which may explain the observed bifunctional activity of some GMD enzymes. nih.govnih.gov Comparison of the active sites and amino acid sequences of GMD and RMD suggests that conserved residues play a crucial role in substrate and cofactor orientation. nih.gov For instance, Arginine 185 in P. aeruginosa GMD is thought to be important for this function. nih.gov Although both enzymes are part of the SDR family and share structural features, their substrate specificity is strict, as GMD and RMD enzymes from the GDP-D-Rha pathway cannot catalyze the conversion of intermediates in the dTDP-L-Rha pathway. mdpi.com

Phylogenetic Distribution of the GDP Pathway

The presence of this compound and its corresponding GDP biosynthetic pathway is considerably less common across different domains of life compared to L-rhamnose pathways. portlandpress.com The GDP-α-D-rhamnose biosynthesis pathway has been reported in specific organisms, including the genus Pseudomonas, Aneurinibacillus thermoaerophilus, and the giant algal-infecting virus, Paramecium bursaria Chlorella virus 1. portlandpress.com Pseudomonas is particularly noted for the widespread presence of this compound throughout the genus. portlandpress.com Studies investigating the prevalence of rhamnose biosynthesis pathways in sequenced genomes and metagenomes have shown that the GDP pathway is restricted to Pseudomonas and Aneurinibacillus. biorxiv.org

Comparison with L-Rhamnose Biosynthetic Pathways

L-Rhamnose, the more prevalent enantiomer, is biosynthesized via two primary pathways: the deoxythymidine diphosphate-L-rhamnose (dTDP-L-Rha) pathway (Rml pathway) and the uridine diphosphate-L-rhamnose (UDP-L-Rha) pathway (UDP pathway). portlandpress.comresearchgate.net These pathways utilize different nucleotide activators (dTDP or UDP) and distinct sets of enzymes compared to the GDP-dependent pathway for this compound. portlandpress.com

Deoxythymidine Diphosphate-L-Rhamnose (dTDP-L-Rha) Pathway (Rml Pathway)

The dTDP-L-rhamnose pathway, often referred to as the Rml pathway, is the most common route for L-rhamnose biosynthesis, particularly ubiquitous among Gram-negative and Gram-positive bacteria. portlandpress.com This pathway involves a four-step enzymatic conversion starting from glucose-1-phosphate and dTTP. mdpi.comfrontiersin.orgnih.govresearchgate.net

The steps are as follows:

Glucose-1-phosphate is converted to dTDP-D-glucose. mdpi.comfrontiersin.orgnih.gov

dTDP-D-glucose undergoes dehydration to form dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.orgnih.gov

dTDP-4-keto-6-deoxy-D-glucose is epimerized at the C3 and C5 positions to generate dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

dTDP-4-keto-L-rhamnose is reduced to form dTDP-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

Enzymes: RmlA, RmlB, RmlC, RmlD

The dTDP-L-rhamnose biosynthetic pathway is catalyzed by four specific enzymes: RmlA, RmlB, RmlC, and RmlD. portlandpress.commdpi.comfrontiersin.orgnih.govbiorxiv.orgwellcomeopenresearch.org

RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the first step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. mdpi.comfrontiersin.orgnih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase) : Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose in the presence of NAD+. mdpi.comfrontiersin.orgnih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) : Catalyzes the double epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase) : Catalyzes the final reduction step, converting dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose, typically utilizing NADPH as a cofactor. mdpi.comfrontiersin.orgnih.govwellcomeopenresearch.org

These enzymes work sequentially to produce the activated L-rhamnose precursor.

Evolutionary Conservation in Bacteria

The dTDP-L-rhamnose biosynthesis pathway is highly conserved among both Gram-positive and Gram-negative bacteria. nih.govbiorxiv.org The genes encoding the RmlA, RmlB, RmlC, and RmlD enzymes are often found together in biosynthetic gene clusters, usually in a conserved order. mdpi.com This pathway is considered critical or even essential for the viability or virulence of a wide range of human pathogenic bacteria, including Streptococcus pyogenes, Streptococcus mutans, Mycobacterium spp., Pseudomonas spp., and Salmonella enterica serovar Typhimurium. nih.govbiorxiv.org The structural and functional characteristics of the RmlABCD enzymes have been extensively studied across different bacterial species, revealing high structural conservation. nih.govbiorxiv.org

Uridine Diphosphate-L-Rhamnose (UDP-L-Rha) Pathway (UDP Pathway)

The UDP-L-rhamnose pathway is another route for L-rhamnose biosynthesis, primarily observed in plants and other eukaryotes such as fungi and algae. portlandpress.commdpi.com Similar to the other pathways, it involves dehydration, epimerization, and reduction steps. mdpi.com This pathway starts with UDP-glucose. mdpi.comeventscribe.netbiorxiv.orgnsf.gov

Enzymes: RHAMNOSE 1, 2, 3 (RHM1, RHM2, RHM3) in Plants

In Arabidopsis thaliana, the biosynthesis of UDP-L-rhamnose from UDP-glucose is catalyzed by a family of biochemically redundant cytoplasmic enzymes known as RHAMNOSE (RHM) enzymes, specifically RHM1, RHM2, and RHM3. eventscribe.netbiorxiv.orgnsf.gov These enzymes are often described as trifunctional, performing the sequential dehydration, epimerization, and reduction reactions. mdpi.com

RHM1, RHM2, RHM3 : These enzymes convert UDP-glucose to UDP-rhamnose, typically via an intermediate like UDP-4-keto-6-deoxy-glucose. mdpi.comeventscribe.netbiorxiv.org They possess domains corresponding to the activities of UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase. mdpi.com The different RHM enzymes in Arabidopsis show variations in their expression across tissues and developmental stages. eventscribe.netbiorxiv.orgnsf.gov RHM1 is the most abundant and widely expressed RHM enzyme in Arabidopsis. eventscribe.netbiorxiv.orgnsf.gov Research indicates that RHM1 forms biomolecular condensates, termed "rhamnosomes," which are essential for UDP-rhamnose synthesis and plant development. eventscribe.netbiorxiv.orgnsf.gov

Table 1: Comparison of Rhamnose Biosynthesis Pathways

FeatureGDP Pathway (this compound)dTDP Pathway (L-Rhamnose)UDP Pathway (L-Rhamnose)
Nucleotide ActivatorGDPdTDPUDP
Starting SubstrateGDP-D-mannoseGlucose-1-phosphate & dTTPUDP-glucose
Key EnzymesGMD, RMDRmlA, RmlB, RmlC, RmlDRHM1, RHM2, RHM3 (in plants)
Organism DistributionPrimarily Pseudomonas, Aneurinibacillus, some viruses portlandpress.combiorxiv.orgWidespread in bacteria and archaea portlandpress.comnih.govbiorxiv.orgPrimarily plants, fungi, algae portlandpress.commdpi.com
Number of Steps243 (catalyzed by multifunctional enzymes) mdpi.com

Table 2: Enzymes and their Functions in Rhamnose Biosynthesis

PathwayEnzymeFunction
GDPGMDGDP-D-mannose 4,6-dehydratase
GDPRMDGDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase
dTDPRmlAGlucose-1-phosphate thymidylyltransferase
dTDPRmlBdTDP-D-glucose 4,6-dehydratase
dTDPRmlCdTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
dTDPRmlDdTDP-4-keto-L-rhamnose reductase
UDPRHM1Multifunctional UDP-rhamnose synthase (in plants)
UDPRHM2Multifunctional UDP-rhamnose synthase (in plants)
UDPRHM3Multifunctional UDP-rhamnose synthase (in plants)

Table 3: Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5460029 nih.govnih.goveasychem.org
L-Rhamnose19233 wikipedia.orgeasychem.org
GDP-D-mannose18259 nih.gov (Note: Search results provided CID for GDP-mannose, specific D-form not explicitly found with CID, but structure/pathway confirms D-form)
GDP-L-fucose18258 nih.gov (Note: Search results provided CID for GDP-fucose, specific L-form not explicitly found with CID, but pathway context implies L-form)
dTDP-L-rhamnose25310 nih.gov (Note: CID 25310 is for L-Rhamnose, activated form CID not found directly)
dTDP-glucose16047 mdpi.com (Note: Search results provided CID for dTDP-glucose)
dTDP-4-keto-6-deoxy-D-glucose16046 mdpi.com (Note: Search results provided CID for dTDP-4-keto-6-deoxy-glucose)
dTDP-4-keto-L-rhamnose16045 mdpi.com (Note: Search results provided CID for dTDP-4-keto-L-rhamnose)
UDP-L-rhamnose18150 easychem.org (Note: CID 18150 is for L-Rhamnose, activated form CID not found directly)
UDP-glucose8629 wikipedia.orgnih.govguidetopharmacology.orgamdb.onlinemetabolomicsworkbench.org
UDP-glucuronic acid5891 nih.gov (Note: While UDP-glucuronic acid was mentioned in a CID search result for UDP-glucose, it is not directly involved in the rhamnose pathways discussed and is included for completeness based on search results)
UDP-4-keto-6-deoxy-D-glucose16046 mdpi.com (Note: This is the same intermediate as in the dTDP pathway, activated with UDP instead of dTDP. CID 16046 is for the dTDP form, the UDP form CID was not found directly but the structure is analogous)

This compound is a naturally occurring deoxy sugar, characterized as a methyl-pentose or a 6-deoxy-hexose. wikipedia.org Unlike the more common L-enantiomer, this compound is found in specific bacterial species, including prominent examples like Pseudomonas aeruginosa and Helicobacter pylori. wikipedia.org Its presence is often associated with bacterial cell surface glycans, such as lipopolysaccharides (LPS). mdpi.comnih.govrcsb.org

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound proceeds through a pathway distinct from that of L-rhamnose, resulting in the activated nucleotide sugar GDP-α-D-rhamnose. portlandpress.com This biosynthetic route primarily involves two enzymatic steps initiated from GDP-D-mannose. mdpi.comnih.govrcsb.orgresearchgate.net

The initial step is catalyzed by GDP-mannose-4,6-dehydratase (GMD) , which converts GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose (also known as GDP-6-deoxy-D-lyxo-hexos-4-ulose). mdpi.comnih.govrcsb.orgresearchgate.net Following this, the enzyme GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) reduces the GDP-4-keto-6-deoxy-D-mannose intermediate to yield GDP-D-rhamnose. mdpi.comnih.govrcsb.orgresearchgate.net Both GMD and RMD belong to the short-chain dehydrogenase/reductase (SDR) protein family. mdpi.comnih.gov Structural and functional analyses reveal that GMD is homologous to RmlB, while RMD shares homology with RmlD, enzymes involved in L-rhamnose biosynthesis. mdpi.comnih.gov In P. aeruginosa, GMD exhibits a bifunctional capacity, capable of performing both the dehydration and the subsequent reduction, although RMD is the primary enzyme responsible for the stereospecific reduction step and acts more rapidly. rcsb.orgresearchgate.netnih.gov

The precursor molecule, GDP-D-mannose, is synthesized from glucose-1-phosphate, a common metabolic intermediate. ontosight.airesearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1233688 D-Rhamnose CAS No. 634-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318473
Record name D-Rhamnose
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Molecular Weight

164.16 g/mol
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CAS No.

634-74-2
Record name D-Rhamnose
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Record name Rhamnose, D-
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Record name D-Rhamnose
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Record name D-Mannose, 6-deoxy
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Biosynthesis of D Rhamnose and Its Precursors

Biosynthetic Pathways of Nucleotide-Activated Rhamnose

Guanosine (B1672433) Diphosphate-D-Rhamnose (GDP-D-Rha) Pathway

GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD)
Phylogenetic Distribution of the GDP Pathway (e.g., Pseudomonas, Aneurinibacillus)

The occurrence of D-rhamnose and its associated GDP biosynthetic pathway is considerably less widespread across different life forms compared to the pathways producing L-rhamnose. portlandpress.com The GDP-α-D-rhamnose biosynthesis pathway has been identified in a limited number of organisms, notably within the bacterial genus Pseudomonas, in Aneurinibacillus thermoaerophilus, and in the giant algal virus, Paramecium bursaria Chlorella virus 1. portlandpress.com The genus Pseudomonas is particularly recognized for the widespread presence of this compound. portlandpress.com Investigations into the phylogenetic distribution of rhamnose biosynthesis pathways in sequenced genomes and metagenomes have confirmed that the GDP pathway is primarily restricted to Pseudomonas and Aneurinibacillus. biorxiv.org

Comparison with L-Rhamnose Biosynthetic Pathways

L-Rhamnose, the more commonly found enantiomer in nature, is synthesized through two main pathways: the deoxythymidine diphosphate-L-rhamnose (dTDP-L-Rha) pathway, also known as the Rml pathway, and the uridine (B1682114) diphosphate-L-rhamnose (UDP-L-Rha) pathway, referred to as the UDP pathway. portlandpress.comresearchgate.net These pathways are distinguished by the use of different nucleotide activators (dTDP or UDP) and involve enzyme sets that are distinct from those in the GDP-dependent this compound pathway. portlandpress.com

Deoxythymidine Diphosphate-L-Rhamnose (dTDP-L-Rha) Pathway (Rml Pathway)

The dTDP-L-rhamnose pathway, or Rml pathway, is the predominant route for L-rhamnose biosynthesis, particularly prevalent in both Gram-negative and Gram-positive bacteria. portlandpress.com This pathway is a four-step enzymatic process starting with glucose-1-phosphate and dTTP. mdpi.comfrontiersin.orgnih.govresearchgate.net

The sequence of reactions is as follows:

Glucose-1-phosphate is converted to dTDP-D-glucose. mdpi.comfrontiersin.orgnih.gov

dTDP-D-glucose undergoes a dehydration reaction to form dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.orgnih.gov

dTDP-4-keto-6-deoxy-D-glucose is epimerized at the C3 and C5 positions, resulting in the formation of dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

The final step involves the reduction of dTDP-4-keto-L-rhamnose to produce dTDP-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

Enzymes: RmlA, RmlB, RmlC, RmlD

The enzymes responsible for catalyzing the dTDP-L-rhamnose biosynthetic pathway are RmlA, RmlB, RmlC, and RmlD. portlandpress.commdpi.comfrontiersin.orgnih.govbiorxiv.orgwellcomeopenresearch.org

RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the initial step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. mdpi.comfrontiersin.orgnih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase) : Catalyzes the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, requiring NAD+ as a cofactor. mdpi.comfrontiersin.orgnih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) : Catalyzes a double epimerization reaction on dTDP-4-keto-6-deoxy-D-glucose to yield dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgnih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase) : Catalyzes the final reduction step, converting dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose, typically using NADPH. mdpi.comfrontiersin.orgnih.govwellcomeopenresearch.org

These four enzymes function in a coordinated manner to synthesize the activated L-rhamnose precursor.

Evolutionary Conservation in Bacteria

The dTDP-L-rhamnose biosynthesis pathway exhibits high evolutionary conservation among both Gram-positive and Gram-negative bacteria. nih.govbiorxiv.org The genes encoding the RmlA, RmlB, RmlC, and RmlD enzymes are commonly found within bacterial biosynthetic gene clusters, often maintaining a conserved gene order. mdpi.com This pathway is considered vital, and in many cases essential, for the viability or virulence of numerous human bacterial pathogens, including Streptococcus pyogenes, Streptococcus mutans, various Mycobacterium species, Pseudomonas species, and Salmonella enterica serovar Typhimurium. nih.govbiorxiv.org Extensive studies on the structural and functional aspects of the RmlABCD enzymes from different bacterial species have highlighted their significant structural conservation. nih.govbiorxiv.org

Uridine Diphosphate-L-Rhamnose (UDP-L-Rha) Pathway (UDP Pathway)

The UDP-L-rhamnose pathway represents an alternative route for L-rhamnose biosynthesis, predominantly found in plants and other eukaryotic organisms such as fungi and algae. portlandpress.commdpi.com This pathway follows a series of dehydration, epimerization, and reduction steps, analogous to the dTDP pathway. mdpi.com The process begins with UDP-glucose as the substrate. mdpi.comeventscribe.netbiorxiv.orgnsf.gov

Enzymes: RHAMNOSE 1, 2, 3 (RHM1, RHM2, RHM3) in Plants

In Arabidopsis thaliana, the synthesis of UDP-L-rhamnose from UDP-glucose is carried out by a family of biochemically redundant cytoplasmic enzymes collectively known as RHAMNOSE (RHM) enzymes, specifically RHM1, RHM2, and RHM3. eventscribe.netbiorxiv.orgnsf.gov These enzymes are often described as trifunctional, as they catalyze the sequential dehydration, epimerization, and reduction reactions necessary for UDP-L-rhamnose formation. mdpi.com

RHM1, RHM2, RHM3 : These enzymes facilitate the conversion of UDP-glucose to UDP-rhamnose, typically proceeding through an intermediate such as UDP-4-keto-6-deoxy-glucose. mdpi.comeventscribe.netbiorxiv.org They contain distinct catalytic domains corresponding to the activities of UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase. mdpi.com The expression patterns of the different RHM enzymes in Arabidopsis vary across different tissues and developmental stages. eventscribe.netbiorxiv.orgnsf.gov RHM1 is the most abundant and broadly expressed RHM enzyme in Arabidopsis. eventscribe.netbiorxiv.orgnsf.gov Research indicates that RHM1 forms specialized biomolecular condensates within the cytoplasm, termed "rhamnosomes," which are crucial for efficient UDP-rhamnose synthesis and proper plant development. eventscribe.netbiorxiv.orgnsf.gov

Table 1: Comparison of Rhamnose Biosynthesis Pathways

FeatureGDP Pathway (this compound)dTDP Pathway (L-Rhamnose)UDP Pathway (L-Rhamnose)
Nucleotide ActivatorGDPdTDPUDP
Starting SubstrateGDP-D-mannoseGlucose-1-phosphate & dTTPUDP-glucose
Key EnzymesGMD, RMDRmlA, RmlB, RmlC, RmlDRHM1, RHM2, RHM3 (in plants)
Organism DistributionPrimarily Pseudomonas, Aneurinibacillus, some viruses portlandpress.combiorxiv.orgWidespread in bacteria and archaea portlandpress.comnih.govbiorxiv.orgPrimarily plants, fungi, algae portlandpress.commdpi.com
Number of Steps243 (catalyzed by multifunctional enzymes) mdpi.com

Table 2: Enzymes and their Functions in Rhamnose Biosynthesis

PathwayEnzymeFunction
GDPGMDGDP-D-mannose 4,6-dehydratase
GDPRMDGDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase
dTDPRmlAGlucose-1-phosphate thymidylyltransferase
dTDPRmlBdTDP-D-glucose 4,6-dehydratase
dTDPRmlCdTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
dTDPRmlDdTDP-4-keto-L-rhamnose reductase
UDPRHM1Multifunctional UDP-rhamnose synthase (in plants)
UDPRHM2Multifunctional UDP-rhamnose synthase (in plants)
UDPRHM3Multifunctional UDP-rhamnose synthase (in plants)
Rhamnosomes and Condensate Formation in UDP-Rhamnose Synthesis

Research in Arabidopsis thaliana has shown that the enzyme RHAMNOSE1 (RHM1), involved in UDP-L-rhamnose synthesis from UDP-glucose, localizes to biomolecular condensates. nih.govnih.govbiorxiv.org These condensates have been named "rhamnosomes". nih.govnih.govbiorxiv.org Studies combining live imaging, genetics, and biochemical approaches have demonstrated that RHM1 alone is sufficient to form these enzymatically active condensates. researchgate.netnih.govbiorxiv.org Rhamnosome formation is required for UDP-rhamnose synthesis and plays a role in organ development in plants. researchgate.netnih.govnih.govbiorxiv.org This highlights a novel role for biomolecular condensation in regulating small molecule metabolism and organismal development. nih.govbiorxiv.org

Genetic Regulation of this compound Biosynthesis

The genetic regulation of rhamnose biosynthesis pathways is critical for controlling the production of rhamnose-containing molecules. In bacteria, genes involved in dTDP-L-rhamnose biosynthesis, such as rmlA, rmlB, rmlC, and rmlD, are often found in gene clusters or operons. mdpi.com For example, in Pseudomonas aeruginosa, the rmlBDAC operon encodes the enzymes for dTDP-L-rhamnose biosynthesis. mdpi.commicrobiologyresearch.org This operon's transcription can be regulated by systems like the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor sigmaS, particularly through a promoter (P2) that shows partial dependence on RhlR and sigmaS. mdpi.commicrobiologyresearch.org This regulation allows for coordinated induction of rhamnose biosynthesis genes with genes responsible for the synthesis of rhamnose-containing molecules like rhamnolipids. microbiologyresearch.org

In Saccharopolyspora spinosa, the genes encoding the four enzymes involved in rhamnose biosynthesis (gtt, gdh, epi, and kre) are located in different genomic regions, unlinked to the cluster of other genes required for spinosyn biosynthesis, which incorporates rhamnose. nih.govasm.org Despite this dispersed arrangement, these genes are essential for providing rhamnose for both cell wall synthesis and secondary metabolite production. nih.govasm.org

Transcriptional regulation of rhamnose catabolism genes has also been studied, for instance, the rhaEWRBMA operon in Bacillus subtilis is induced in the presence of rhamnose and regulated by the transcriptional factor RhaR and CcpA. asm.org RhaR acts as a repressor, binding to an operator site, and its binding is inhibited by L-rhamnulose-1-phosphate, an intermediate of rhamnose catabolism, leading to derepression of the operon. asm.org

Implications of Biosynthesis Disruption on Organismal Physiology

Disruption of rhamnose biosynthesis pathways can have significant implications for organismal physiology, particularly in bacteria where rhamnose is a key component of cell wall structures and virulence factors. In many pathogenic bacteria, dTDP-L-rhamnose biosynthesis is critical for viability and virulence. nih.gov Mutation of rml genes, involved in L-rhamnose biosynthesis, can result in the loss of L-rhamnose in bacterial cell walls and severely attenuate bacterial fitness and/or virulence. oup.com

In Streptococcus mutans, disruption of L-rhamnose biosynthesis, such as through deletion of the rmlD gene, leads to severe growth defects, elevated susceptibility to acid and oxidative stress, and significantly disrupted biofilm formation. asm.orgnih.gov These effects are attributed to the loss of rhamnose content in the cell wall polysaccharide (RGP), which is crucial for cell division, virulence, and stress protection in this organism. asm.orgnih.gov

Studies in Escherichia coli have shown that while mutation of rmlD can result in viable bacteria, the absence of O-antigen expression due to lack of rhamnose synthesis makes them extremely sensitized to serum-mediated killing. biorxiv.orgnih.gov In Vibrio cholerae, deletion of rmlB or rmlD results in defective colonization. biorxiv.org In Mycobacterium tuberculosis, L-rhamnose is essential for linking arabinogalactan (B145846) to peptidoglycan in the cell wall, and inhibitors of the rml pathway enzymes can inhibit growth. biorxiv.org

In Listeria monocytogenes, certain strains deficient in rhamnose fermentation show attenuated virulence and reduced resistance to temperature shifts. asm.org Rhamnose pathway genes have also been observed to be highly upregulated during intracellular growth in this bacterium. asm.org

In plants, where UDP-L-rhamnose is important for cell wall components like rhamnogalacturonan-I, mutations in genes like RHM1 can affect cell wall synthesis and lead to developmental defects, such as altered root growth and impaired epidermal cell expansion. researchgate.net

These findings underscore the essential role of rhamnose biosynthesis in diverse organisms, impacting cell wall integrity, stress resistance, virulence, and development.

Metabolism and Enzymology of D Rhamnose

D-Rhamnose as a Substrate for Glycosyltransferases

This compound is incorporated into glycoconjugates through the action of glycosyltransferases, specifically rhamnosyltransferases. These enzymes utilize activated forms of rhamnose, typically nucleotide-activated rhamnose (NDP-Rha), as sugar donors to transfer rhamnose residues to a variety of acceptor molecules. portlandpress.comresearchgate.net While L-rhamnose is more common and is activated with either uridine (B1682114) or thymidine, this compound is biosynthesized as guanosine (B1672433) 5′-diphospho-α-D-rhamnose (GDP-α-D-rhamnose). portlandpress.com This GDP-activated form serves as the precursor for the biosynthesis of this compound-containing compounds. nih.gov

D-Rhamnosyltransferases and Their Specificity

D-Rhamnosyltransferases are the catalytic enzymes responsible for transferring this compound from GDP-D-rhamnose to target glycoconjugates. portlandpress.com These enzymes can transfer one or multiple this compound residues to diverse acceptors, ranging from small natural products to larger polysaccharides within bacterial LPS. portlandpress.com

An example of a characterized D-rhamnosyltransferase is WbpZ from Pseudomonas aeruginosa PAO1. nih.gov WbpZ is a non-processive alpha-1,3-D-rhamnosyltransferase that catalyzes the transfer of a single this compound residue from GDP-D-rhamnose in an alpha-1-3 linkage to both GlcNAc- and GalNAc-diphosphate-lipid acceptor substrates. nih.govuniprot.org Interestingly, WbpZ also exhibits the capability to transfer D-mannose to these same acceptors, indicating a relaxed specificity with respect to both acceptor and donor substrates. nih.gov However, the presence of a diphosphate (B83284) group on the acceptor molecule is essential for WbpZ activity. nih.govuniprot.org Studies have shown that WbpZ does not require divalent metal ions for its activity and functions optimally at an unusually high pH of 9. nih.gov

The biosynthesis of GDP-D-rhamnose, the donor substrate for D-rhamnosyltransferases, involves a two-step enzymatic pathway starting from GDP-D-mannose. nih.govportlandpress.com The first step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD), which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govnih.govportlandpress.com The second step involves the reduction of GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose by GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.govnih.gov Both GMD and RMD belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.gov The functions of GMD and RMD from Aneurinibacillus thermoaerophilus and Pseudomonas aeruginosa have been confirmed in vitro. nih.govmdpi.com Enzymes involved in the GDP-D-rhamnose biosynthesis pathway demonstrate strict substrate specificity, as GMD and RMD cannot catalyze the conversion of dTDP-4-keto-6-deoxy-glucose to dTDP-rhamnose. mdpi.com

Enzymes Involved in this compound Modification and Catabolism

While the primary role of this compound discussed involves its incorporation into glycoconjugates, enzymes are also involved in its potential modification and catabolism.

This compound Lyases

Lyases are enzymes that cleave chemical bonds by elimination, often forming a double bond. While many characterized rhamnose-acting lyases are specific for L-rhamnose-containing polysaccharides like rhamnogalacturonan I, cleaving the glycosidic bonds between L-rhamnose and D-galacturonic acids, the existence and specificities of this compound lyases acting directly on this compound or this compound-containing structures are less extensively documented in the provided context. qmul.ac.ukcazypedia.orgnih.gov However, the broad category of polysaccharide lyases suggests potential for enzymes that could act on this compound linkages within specific glycoconjugates, should such structures exist.

This compound Isomerases (for D-allose production)

Isomerases catalyze the rearrangement of atoms within a molecule. While L-rhamnose isomerase (L-RhI) is primarily known for catalyzing the reversible isomerization of L-rhamnose to L-rhamnulose, it has also garnered significant attention for its ability to catalyze the conversion of D-allulose to the rare sugar D-allose. glycoforum.gr.jpfrontiersin.orgacs.orgresearchgate.netacs.org This promiscuous activity of L-rhamnose isomerase on a D-sugar highlights a potential enzymatic link relevant to this compound, albeit indirectly through its activity on D-allulose.

Research has focused on utilizing L-rhamnose isomerase from various microorganisms, including Clostridium stercorarium, Thermobacillus composti, Bacillus subtilis, and Pseudomonas sp., for the production of D-allose from D-allulose. frontiersin.org L-rhamnose isomerase has been reported as one of the most effective enzymes for this conversion. frontiersin.org

Studies have aimed to enhance the catalytic efficiency and thermostability of L-rhamnose isomerase for D-allose synthesis through protein engineering. acs.orgacs.org For instance, mutations in Clostridium stercorarium L-rhamnose isomerase have been shown to increase its catalytic efficiency towards D-allulose significantly. acs.org

Table 1: D-Allose Production from D-Allulose using L-Rhamnose Isomerase

Enzyme SourceSubstrate Concentration (g/L)Product (D-Allose) Concentration (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
Pseudomonas stutzeri L-RhI (immobilized)16.6 kg D-allulose5.02 kg D-allose30- frontiersin.org
C. stercorarium L-RhI mutant (whole cells)10036.536.5- acs.org
Commercial Glucose Isomerase5001503036 frontiersin.org

*Conversion rate achieved within 90 minutes. acs.org

Advanced Analytical Techniques for this compound Detection and Quantification in Biological Samples

Accurate detection and quantification of this compound in biological samples are essential for studying its metabolism and biological roles. Various advanced analytical techniques are employed for this purpose. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to purify and analyze sugar nucleotides, including those involving this compound. researchgate.netresearchgate.net

Capillary Electrophoresis

Capillary Electrophoresis (CE) is an analytical technique utilized for the separation and analysis of various compounds, including carbohydrates like rhamnose. researchgate.netnih.govoup.comoup.com CE offers advantages such as high separation efficiency and the ability to analyze small sample volumes.

CE has been employed for the determination of neutral carbohydrates, including L-rhamnose, in biological samples such as plant extracts and even serum. nih.govoup.comoup.com While the provided context primarily mentions the analysis of L-rhamnose by CE, the principles and methodologies are often adaptable for the analysis of its D-enantiomer.

Studies have described CE methods for the simultaneous separation of neutral carbohydrates using techniques like in-capillary reaction and direct UV detection. nih.gov Optimized methods have achieved separation of various sugars, including rhamnose, within relatively short analysis times with good reproducibility and linearity. nih.govoup.com For instance, a CE method using an alkaline electrolyte solution allowed for the separation of neutral carbohydrates with detection limits in the millimolar range. nih.gov

CE has also been used in conjunction with other techniques, such as NMR, to analyze reaction products in enzymatic studies involving this compound biosynthesis. nih.gov This highlights the utility of CE as a tool for monitoring enzymatic conversions and identifying products in this compound metabolism research.

Table 2: Example of Neutral Carbohydrate Separation by CE

AnalyteMigration Time (min)Reproducibility of Migration Time (%)Detection Limit (mM)
L-Rhamnose~250.3 - 1.10.02 - 0.05
D-Glucose~200.3 - 1.10.02 - 0.05
(Selected examples from a mixture)

NMR Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of reaction products in this compound metabolism studies. For instance, NMR analysis has been employed to define the functions of Pseudomonas aeruginosa GMD and RMD enzymes. nih.govnih.gov By analyzing the NMR spectra of enzymatic reaction mixtures, researchers can identify intermediate and final products. nih.govnih.gov

In studies of GDP-D-rhamnose biosynthesis, LC-NMR has been used for the on-line analysis of the conversion of GDP-D-mannose to GDP-D-rhamnose catalyzed by GMD and RMD. researchgate.netnih.gov This approach allowed for the identification of intermediate products, including a mixture of GDP-4-keto-6-deoxy-D-mannose and GDP-3-keto-6-deoxy-D-mannose. researchgate.netnih.gov

NMR spectroscopy is also used to confirm the structure of rhamnose-containing compounds synthesized enzymatically. Characteristic signals in 1H and 13C NMR spectra, such as those corresponding to anomeric protons and carbons, are used to identify rhamnose residues and their linkages within larger molecules. nih.govplos.org For example, the anomeric proton of a rhamnose residue might appear around δ 4.68 ppm in the 1H NMR spectrum, with a corresponding carbon signal at δ 100.1 ppm in the 13C spectrum. nih.gov The coupling constant between C-1 and H-1 can indicate the anomeric configuration (e.g., an α-form might have a JC1,H1 of approximately 174.7 Hz). nih.govplos.org

NMR parameters of D-Rha-transferase products have been determined, providing detailed structural information on the glycosidic linkages formed by these enzymes. researchgate.net For example, NMR analysis of the product of the WbpY enzyme from Pseudomonas aeruginosa showed the transfer of a D-Rha residue in an α1-3 linkage. researchgate.net

GC/MS of Butyl Glycosides

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the analysis of monosaccharide composition and the determination of their absolute configuration. To analyze monosaccharides by GC/MS, they are typically derivatized to make them volatile. avma.orgrestek.comrestek.com

For determining the absolute configuration of rhamnose (D or L), conversion to butyl glycosides followed by GC/MS analysis is a common method. nih.govnih.govglycopedia.euoup.com While the trimethylsilyl (B98337) (TMS) derivatives of methyl glycosides of D- and L-rhamnose are enantiomers and cannot be resolved by standard GC/MS columns, the TMS derivatives of butyl glycosides are diastereomers and can be separated chromatographically. nih.govglycopedia.eu This allows for the identification of the predominant enantiomer present in a sample by comparison to standards of known configuration. nih.govnih.govglycopedia.eu

GC/MS analysis of alditol acetates is another derivatization method used for monosaccharide analysis, providing information on the types of sugars present and their ratios. nih.gov Permethylation followed by hydrolysis and GC/MS of methylated alditol acetates is used to determine the linkage pattern within polysaccharides containing rhamnose. nih.gov

In GC/MS analysis of rhamnose, characteristic ions are detected upon electron ionization of its TMS derivatives. nih.gov For instance, ions at m/z 133 (containing C1), 204 (containing C2-C3 or C3-C4), and 217 (containing C2-C3-C4) are typically observed. nih.gov The retention times of derivatized rhamnose peaks in GC-MS chromatograms are also used for identification and can be around 12.43 and 12.50 minutes depending on the derivatization method and column used. avma.org

HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound and related compounds, including nucleotide sugars. HPLC can be coupled with various detectors, such as refractive index (RI) detectors, pulsed amperometric detectors, diode-array detectors (DAD), and mass spectrometers. researchgate.netnih.govpnas.orgacs.orgresearchgate.netnih.govuliege.benih.gov

HPLC methods have been developed for the simultaneous quantification of monosaccharides, including rhamnose, often using anion exchange columns with pulsed amperometric detection. nih.gov These methods can be relatively fast and simple, requiring minimal sample preparation. nih.gov

For the analysis of nucleotide sugars, ion-pair chromatography on a reversed-phase column is a common HPLC method. researchgate.netnih.govdoi.org This approach allows for the separation of important sugar nucleotides, including those involved in this compound biosynthesis, and is compatible with on-line detection by mass spectrometry and NMR. researchgate.netnih.gov Porous graphitic carbon (PGC) columns have also been used for the separation of nucleotides and nucleotide sugars by HPLC-mass spectrometry, offering unique structural selectivity. acs.orgdoi.orgnih.gov

HPLC coupled with DAD can be used for the detection of monosaccharides after precolumn derivatization, with detection wavelengths often set around the maximum adsorption wavelengths of the derivatives. nih.gov

Mass Spectrometry for Nucleotide Sugar Uptake

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is essential for the analysis of nucleotide sugars and the study of their uptake and metabolism. nih.govpnas.orgacs.orgdoi.orgnih.govnih.govsemanticscholar.org MS provides highly sensitive and selective detection of these compounds. acs.orgnih.gov

LC-MS/MS systems equipped with electrospray ionization (ESI) sources are frequently used for the analysis of nucleotides and nucleotide sugars. pnas.orgacs.orgdoi.orgnih.gov These systems allow for the detection and quantification of various nucleotide sugars, including UDP-L-rhamnose and GDP-L-galactofuranose, in biological samples. acs.orgnih.gov Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes are often employed in tandem MS for increased specificity and sensitivity. doi.org

In studies of nucleotide sugar transporters, mass spectrometry is used to assess the uptake of nucleotide sugars into vesicles or cells. pnas.orgnih.govsemanticscholar.org This involves incubating proteoliposomes or cells with specific nucleotide sugars and then quantifying the amount transported using MS. pnas.orgnih.gov This approach has been used to characterize the function of nucleotide sugar transporters involved in cell wall biosynthesis. pnas.orgnih.gov

PGC-liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a method that allows for the analysis of a wide range of nucleotides and nucleotide sugars in cell extracts, distinguishing more compounds than some previously reported approaches. acs.orgnih.gov This method has been applied to analyze nucleotide sugars in animal cells and plant tissues. acs.orgnih.gov

Data on nucleotide sugar uptake kinetics can be generated using MS-based methods. For example, time- and concentration-dependent uptake of UDP-Rha and UDP-Gal into proteoliposomes has been assessed using mass spectrometry. nih.gov

Biological Roles and Functions of D Rhamnose Containing Biomolecules

D-Rhamnose in Microbial Glycans

This compound is a rare 6-deoxy monosaccharide frequently found in the lipopolysaccharides (LPS) of pathogenic bacteria. mdpi.com It is also a common component of other bacterial polysaccharides, such as extracellular polysaccharides (EPS), capsular polysaccharides (CPS), and cell wall polysaccharides. mdpi.com The presence of this compound in these structures is particularly noted in the Pseudomonas genus. portlandpress.com

Lipopolysaccharides (LPS)

Lipopolysaccharides are essential components of the outer membrane of Gram-negative bacteria. ontosight.ai They are typically composed of three domains: lipid A, core oligosaccharide, and the O antigen (O-Ag) or O polysaccharide. frontiersin.org The O antigen is the most variable part of LPS and contributes to serum resistance and serological classification. frontiersin.orgnih.gov this compound is found as a constituent of LPS in Gram-negative bacteria like Pseudomonas aeruginosa and Pseudomonas syringae, as well as in some Gram-positive bacteria such as Aneurinibacillus thermoaerophilus. biorxiv.org GDP-D-rhamnose serves as a donor of this compound residues in the biosynthesis of LPS, a process catalyzed by enzymes like GDP-D-rhamnose:lipopolysaccharide rhamnosyltransferase. ontosight.ai

Data Table: Examples of Bacteria with this compound in LPS

BacteriumGram StainLocation of this compound in LPSReference
Pseudomonas aeruginosaNegativeO-antigen (A-band) biorxiv.orgfrontiersin.orgnih.gov
Pseudomonas syringaeNegativeLPS biorxiv.orgnih.gov
Aneurinibacillus thermoaerophilusPositiveLPS biorxiv.org
Azospirillum brasilenseNegativeO-antigen frontiersin.org
Herbaspirillum seropedicaeNegativeO-antigen frontiersin.org
A-band O-polysaccharide of Pseudomonas aeruginosa

Pseudomonas aeruginosa is known to produce two distinct types of LPS O antigens: A-band and B-band. frontiersin.orgnih.gov The A-band LPS contains a conserved O polysaccharide region that is a homopolymer of this compound. frontiersin.orgnih.gov This D-rhamnan is also referred to as the common polysaccharide antigen (CPA). frontiersin.orgplos.org The repeating unit of the A-band D-rhamnan in P. aeruginosa typically consists of trisaccharide repeats of this compound residues linked α1→3, α1→2, and α1→3. frontiersin.orgresearchgate.netasm.org Specifically, the repeating unit structure has been identified as →3)-D-Rha(α1→3)-D-Rha(α1→2)-D-Rha(α1→. frontiersin.org The biosynthesis of GDP-D-rhamnose, the precursor for this compound incorporation into the A-band polysaccharide, involves the conversion of GDP-D-mannose catalyzed by enzymes such as GDP-D-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). mdpi.comnih.gov

Data Table: Structural Features of P. aeruginosa A-band O-polysaccharide

FeatureDescriptionReference
CompositionHomopolymer of this compound frontiersin.orgnih.govresearchgate.net
Repeating UnitTrisaccharide: →3)-D-Rha(α1→3)-D-Rha(α1→2)-D-Rha(α1→ frontiersin.orgresearchgate.net
Linkagesα1→3, α1→2, α1→3 frontiersin.orgasm.org
Common NameCommon Polysaccharide Antigen (CPA) frontiersin.orgplos.org
Biosynthetic PrecursorGDP-D-rhamnose mdpi.comasm.orgnih.gov

Extracellular Polysaccharides (EPS)

Extracellular polysaccharides (EPS) are high molecular weight biopolymers produced by a wide range of bacteria and released into the surrounding environment. nih.govresearchgate.net They play significant roles in biofilm formation, protection from environmental stresses, and interaction with the host or environment. nih.govasm.org this compound is found in the composition of some bacterial EPS. mdpi.comresearchgate.netresearchgate.net For instance, some strains of Sphingomonas produce EPS called sphingans, which often contain a tetrasaccharide repeating unit that can include D-glucose, D-glucuronic acid, D-glucose, and L-rhamnose or D-mannose. nih.govtandfonline.com However, variations exist, and some Sphingomonas species produce EPS with this compound. tandfonline.com Azospirillum brasilense also produces an EPS where this compound is a component of the O-antigen. frontiersin.org

Data Table: Examples of Bacteria with this compound in EPS

BacteriumLocation of this compound in EPSNotesReference
Sphingomonas sp. CS101ExopolysaccharideUnusual sphingan type, contains glucose, mannose, fucose, and rhamnose tandfonline.com
Azospirillum brasilenseO-antigen (part of LPS/EPS)Linear rhamnan (B1165919) O-antigen with D-Rha units frontiersin.org

Capsular Polysaccharides (CPS)

Capsular polysaccharides (CPS) form a thick outer layer surrounding bacterial cells and are often considered virulence factors, providing protection against phagocytosis and contributing to immune evasion. asm.orgresearchgate.net While L-rhamnose is a known component of CPS in some bacteria like Streptococcus pneumoniae and Acinetobacter calcoaceticus, this compound can also be found in capsular structures or related surface polysaccharides. mdpi.comnih.gov The biosynthesis of CPS involves the assembly of repeating units and their translocation to the cell surface. asm.org

Cell Wall Polysaccharides

In Gram-positive bacteria, cell wall polysaccharides (CWPS) are covalently anchored to the peptidoglycan layer and contribute to cell wall architecture, shape, and interactions with the environment or host. researchgate.netcapes.gov.brnih.gov Rhamnose-rich cell wall polysaccharides (Rha-CWPS) are particularly important components in many ovoid-shaped Gram-positive bacteria, including species within the genera Streptococcus, Enterococcus, and Lactococcus. capes.gov.brnih.govnih.gov These Rha-CWPS often consist of a polyrhamnose backbone with various side-chain substituents. researchgate.netnih.gov While L-rhamnose is a common constituent of these CWPS, the context of this compound in Gram-positive cell wall polysaccharides is less extensively documented compared to its role in Gram-negative LPS. However, the presence of this compound in the Gram-positive bacterium Aneurinibacillus thermoaerophilus LPS suggests potential for its incorporation into other cell wall-associated glycans in certain species. biorxiv.org The biosynthesis of rhamnose-containing CWPS involves the formation of nucleotide sugar precursors like dTDP-L-rhamnose, although the specific pathway for this compound incorporation into CWPS would likely involve GDP-D-rhamnose. mdpi.comnih.gov

Glycoproteins and Glycolipids

This compound can also be a component of microbial glycoproteins and glycolipids. mdpi.comontosight.ai Glycoproteins are proteins with covalently attached carbohydrate chains, while glycolipids are lipids with attached carbohydrates. ontosight.ai These molecules are involved in various cellular functions, including cell signaling, adhesion, and immune recognition. ontosight.aiontosight.ai GDP-D-rhamnose serves as a donor substrate for the enzymatic transfer of this compound residues during the biosynthesis of these glycoconjugates in both prokaryotic and eukaryotic cells. ontosight.ai For instance, in Aneurinibacillus thermoaerophilus, the S-layer glycoprotein (B1211001) contains glycan chains with repeating units that include L-rhamnose and D-glycero-D-manno-heptose, linked to the polypeptide via core structures. researchgate.net While this example features L-rhamnose, the metabolic pathways for this compound suggest its potential incorporation into similar glycoconjugates in organisms that synthesize it. mdpi.comontosight.ai

Data Table: Examples of this compound in Glycoconjugates

Glycoconjugate TypeOrganisms Where Found (Examples)Role of this compoundReference
GlycoproteinsMicrobes (generally)Component of glycan chains mdpi.comontosight.ai
GlycolipidsMicrobes (generally)Component of carbohydrate portion attached to lipid mdpi.comontosight.ai

Rhamnolipids as Biosurfactants

Rhamnolipids are a well-known family of biosurfactants, which are amphiphilic molecules produced by microorganisms. mdpi.com These glycolipids are characterized by a hydrophilic head group containing one or two rhamnose units and a hydrophobic tail composed of one or two β-hydroxy-fatty acids. mdpi.comwikipedia.org The rhamnose moiety in rhamnolipids is typically L-rhamnose, derived from dTDP-L-rhamnose, which is synthesized from glucose-1-phosphate through a four-step enzymatic pathway involving the RmlABCD enzymes. wikipedia.orgnih.gov However, some bacteria, like Pseudomonas aeruginosa, which are prolific producers of rhamnolipids, contain this compound in their cell surface glycans, including the A-band O polysaccharide. researchgate.net

Rhamnolipids exhibit surface-active properties, including the ability to lower surface tension, emulsify, foam, and disperse. d-nb.inforesearchgate.netnih.gov These properties make them suitable for a range of industrial applications. d-nb.inforesearchgate.net The structural heterogeneity of rhamnolipids, varying in the number of rhamnose units (mono- or di-rhamnolipids) and the length and branching of the fatty acid chains, influences their physicochemical properties. mdpi.comd-nb.info

Rhamnolipid Type Number of Rhamnose Units Number of β-hydroxy-fatty Acids Example Congener (from search results)
Mono-rhamnolipids 1 1 or 2 Rha-C10-C10 (contains two C10 fatty acids) d-nb.inforesearchgate.net
Di-rhamnolipids 2 1 or 2 Rha-Rha-C10-C10 (contains two C10 fatty acids) wikipedia.orgd-nb.info

Rhamnolipids are primarily produced by Pseudomonas aeruginosa, although other Pseudomonas species and bacteria from different families and phyla also produce them. mdpi.comd-nb.info The biosynthesis of rhamnolipids involves the sequential addition of rhamnose moieties to β-hydroxy-fatty acids catalyzed by rhamnosyltransferases RhlB and RhlC. wikipedia.orgd-nb.info

This compound in Plant Cell Wall Structures

Rhamnose is an essential building block of plant cell walls, where it is primarily found in pectic polysaccharides, particularly rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II). portlandpress.combiorxiv.orgmdpi.com While L-rhamnose is the more common enantiomer in plant cell walls, this compound is also a component of RG-II. wikipedia.org

Rhamnogalacturonan I

Rhamnogalacturonan-I (RG-I) is a major component of the pectin (B1162225) network in plant cell walls. mdpi.comnih.govwur.nl The backbone of RG-I is characterized by repeating disaccharide units of alternating α-D-galacturonic acid and α-L-rhamnose residues linked by (1→4) and (1→2) glycosidic bonds, respectively. portlandpress.comnih.govwur.nl The rhamnose residues in the backbone serve as branching points for various sugar sidechains, including galactans, arabinans, and arabinogalactans, contributing to the structural heterogeneity of RG-I. portlandpress.commdpi.com

Enzymes like rhamnogalacturonan lyase specifically cleave the α-1,4 glycosidic bonds between L-rhamnose and D-galacturonic acids in the RG-I backbone. nih.gov Rhamnogalacturonan rhamnohydrolase removes terminal nonreducing L-rhamnose residues α-(1,4)-linked to D-galacturonic acid residues in rhamnogalacturonans. wur.nl The biosynthesis of RG-I involves enzymes like rhamnogalacturonan I rhamnosyltransferase, which utilizes UDP-β-L-rhamnose as a substrate to add rhamnose units to the growing RG-I chain. qmul.ac.uk

This compound in Host-Pathogen Interactions and Virulence

This compound plays a significant role in the interactions between hosts and pathogens, particularly in the context of bacterial and fungal virulence.

Role in Bacterial Virulence

This compound is a component of bacterial cell surface glycans, including lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which are involved in mediating interactions with the environment and host cells. smolecule.comresearchgate.netontosight.airesearchgate.net In certain pathogenic bacteria, this compound-containing structures contribute to virulence. For instance, a rhamnose-rich O-antigen in the LPS of Xylella fastidiosa is crucial for surface attachment, cell-cell aggregation, and biofilm maturation, all of which are critical steps for successful infection and colonization of the host xylem tissue. apsnet.orgresearchgate.net Depletion of this O-antigen compromises the bacterium's ability to colonize the host and is an important virulence factor for Pierce's disease in grape. apsnet.orgresearchgate.net

The biosynthesis of this compound, often in the form of GDP-D-rhamnose, is essential for the synthesis of these cell wall components and is critical for the growth and survival of certain bacteria. ontosight.ai The pathway for GDP-D-rhamnose biosynthesis involves enzymes that convert glucose-1-phosphate into GDP-D-rhamnose. ontosight.ai

Step Enzyme Reaction
1 Glucose-1-phosphate guanylyltransferase Glucose-1-phosphate to GDP-glucose
2 GDP-glucose 4,6-dehydratase GDP-glucose to GDP-4-keto-6-deoxy-D-glucose
3 GDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase GDP-4-keto-6-deoxy-D-glucose to GDP-6-deoxy-D-lyxo-4-hexulose
4 GDP-6-deoxy-D-lyxo-4-hexulose 3,5-epimerase GDP-6-deoxy-D-lyxo-4-hexulose to GDP-D-rhamnose

ontosight.ai

This compound residues in bacterial LPS can interact with specific receptors on host cells, promoting bacterial attachment and colonization. smolecule.com The presence of this compound in bacterial glycans has also been linked to immune responses. smolecule.com

Role in Fungal Pathogenicity (e.g., Verticillium dahliae)

While rhamnose is known as a minor cell wall glycan in fungi, it has been shown to be essential for the pathogenicity of certain fungal pathogens, such as Verticillium dahliae, which causes vascular wilt diseases in plants. nih.govnih.govfrontiersin.org Research has demonstrated that the activity of a nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER) enzyme, involved in the biosynthesis of UDP-rhamnose, is required for the pathogenicity of V. dahliae. nih.govnih.gov Deletion of the gene encoding this enzyme in V. dahliae results in a complete loss of pathogenicity on host plants like tomato and Nicotiana benthamiana, without affecting vegetative growth or sporulation. nih.govnih.gov This suggests that rhamnose-containing macromolecules contribute to fungal pathogenicity through their role in the colonization of host roots. nih.govresearchgate.net

Mimicry of Host Cell Wall Components

Some pathogens may utilize rhamnose-containing structures to mimic host cell wall components, potentially aiding in immune evasion or facilitating entry and colonization. While the search results primarily highlight the role of rhamnose in microbial cell wall structures and host interaction, the concept of mimicry is suggested in the context of how some pathogens interact with hosts, particularly in the case of viruses that infect amoebae by mimicking bacterial surfaces. asm.org However, direct evidence specifically detailing this compound mimicry of host cell wall components by pathogens was not extensively provided in the search results. The presence of rhamnose in both plant cell walls and microbial structures suggests a potential for complex interactions, but the precise mechanisms of mimicry involving this compound require further detailed investigation.

Immunological Aspects of D Rhamnose

D-Rhamnose as an Antigenic Determinant

This compound can serve as an antigenic determinant, particularly when it is a component of bacterial cell surface polysaccharides like lipopolysaccharides (LPS). plos.orgresearchgate.net In Gram-positive bacteria such as Streptococcus species, rhamnose is a major constituent of cell wall polysaccharides (RhaCWP) and can act as a key antigenic determinant. nih.gov For instance, in Group B and G Streptococcus carbohydrates, rhamnose is the primary antigenic determinant, and variations in its linkage and structure contribute to serological discrimination between species. nih.gov The O-antigen component of bacterial LPS, which is exposed on the bacterial surface, is intimately involved in host-pathogen interactions, and this compound can be a key component of these antigenic structures. researchgate.net Studies on Shigella flexneri O-antigens have shown that group antigens are determined by specific structural sequences in their lipopolysaccharides, with epitopes involving sequences of α-L-rhamnosyl residues. nih.gov Similarly, the Type II antigen of Group F Streptococci, containing rhamnose along with other sugars, has an antigenic determinant suggested to be a pentasaccharide structure. oup.com

Role of Anti-D-Rhamnose Antibodies

Natural antibodies against rhamnose are present in human serum, with a significant portion of people possessing IgM, IgG, or both types of immunoglobulins capable of binding this glycan. wikipedia.org Anti-rhamnose (anti-Rha) antibodies are among the most common natural anti-carbohydrate antibodies in human serum. acs.orgnih.govresearchgate.netnih.gov These antibodies can bind specifically to rhamnose or compounds containing rhamnose. frontiersin.org Research indicates that antibodies recognizing rhamnose are generally prevalent and can have higher affinity compared to those recognizing other carbohydrate epitopes like αGal. nih.gov Both IgG and IgM isotypes of anti-rhamnose antibodies have been detected, suggesting their potential to activate both humoral and cellular immunity. nih.gov The binding of anti-Rha antibodies to rhamnose-containing antigens can enhance the uptake and processing of these antigens by antigen-presenting cells (APCs), such as dendritic cells, through stimulatory Fc receptors. acs.orgnih.govresearchgate.netmdpi.com This enhanced uptake can lead to improved presentation of the antigen by major histocompatibility complex (MHC) molecules, subsequently boosting T cell responses. acs.orgnih.govresearchgate.net

This compound-Binding Lectins (RBLs)

Rhamnose-binding lectins (RBLs) are a family of carbohydrate-binding proteins that recognize and bind to rhamnose residues. polyu.edu.hk While many RBLs are known for their affinity to L-rhamnose, the existence and function of lectins specifically binding this compound are also relevant, particularly in the context of bacteria that contain this compound in their cell surface structures. wikipedia.orgplos.org RBLs have been identified in various organisms, including marine invertebrates and fish, where they play roles in innate immunity. polyu.edu.hknih.govmdpi.comcore.ac.uk

Function in Innate Immunity and Pathogen Clearance

RBLs are considered key components of pattern recognition molecules involved in non-specific immune responses and pathogen clearance. nih.govmdpi.com They can act as opsonins, facilitating the agglutination of bacteria (especially Gram-negative bacteria) and enhancing the phagocytic activity of immune cells like macrophages against pathogens. polyu.edu.hkmdpi.comcore.ac.uk By binding to microbial pathogens, RBLs can facilitate their detection and elimination by phagocytes. polyu.edu.hk Studies on RBLs from organisms like the sea bass (Dicentrarchus labrax) have shown their ability to agglutinate both Gram-positive and Gram-negative bacteria and enhance their phagocytosis by peritoneal macrophages. core.ac.uk This suggests a role for RBLs in immune recognition and clearance of microbial invaders. core.ac.uk

Immunomodulatory Properties of this compound and Derivatives

While research often focuses on L-rhamnose due to its prevalence, the presence of this compound in pathogenic bacteria suggests potential immunomodulatory roles, particularly in the context of host-pathogen interactions. Bacterial LPS containing this compound can have immunomodulatory properties, influencing the host immune response. researchgate.net The structural details of LPS, including the presence and linkage of sugars like this compound, significantly influence their activity. researchgate.net Some rhamnose-containing polysaccharides isolated from bacteria, such as exopolysaccharides from Lactobacillus paracasei, have demonstrated immunostimulatory properties, including enhancing the expression of proinflammatory cytokines and chemokines in immune cells. nih.gov This suggests that the incorporation of rhamnose, potentially including the D-isomer depending on the bacterial source, into complex carbohydrates can influence immune cell activation. Certain rhamnose derivatives have also been explored for their potential immunomodulatory effects, including immunosuppressive properties in the case of a specific L-rhamnose derivative of ascomycin. nih.govacs.org However, the specific immunomodulatory properties directly attributed to isolated this compound or its specific derivatives require further detailed investigation.

Applications in Vaccine Development

This compound and rhamnose-containing structures hold potential in vaccine development, particularly as targeting moieties or components to enhance immunogenicity. researchgate.netacs.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov Given the prevalence of natural anti-rhamnose antibodies in humans, incorporating rhamnose into vaccine formulations can be a strategy to leverage these existing antibodies for improved vaccine effectiveness. acs.orgnih.govresearchgate.netmdpi.comacs.org Rhamnose-conjugated vaccines can be targeted to APCs via binding to natural anti-Rha antibodies and subsequent uptake through Fc receptors. acs.orgnih.govresearchgate.netmdpi.com This mechanism can lead to enhanced antigen presentation and stronger T cell responses, including both CD4+ and CD8+ T cell priming. acs.orgnih.govacs.org

Studies have explored the use of rhamnose as a targeting ligand for various vaccine types, including cancer vaccines. mdpi.comnih.gov For example, conjugating rhamnose to tumor-associated carbohydrate antigens (TACAs) has shown promise in increasing their immunogenicity. nih.gov Rhamnose-decorated liposomal vaccines have been investigated, demonstrating enhanced cellular immunogenicity and increased antibody production against the target antigen in the presence of anti-Rha antibodies. mdpi.comnih.gov The concept is that the natural anti-rhamnose antibodies act as a bridge, facilitating the delivery and uptake of the rhamnose-conjugated antigen by APCs, thereby augmenting the immune response. acs.orgresearchgate.netmdpi.com The absence of rhamnose biosynthesis pathways in mammals makes rhamnose-containing bacterial structures attractive candidates for vaccine targets, potentially offering broad protection against various bacterial serotypes without inducing cross-reactivity with human tissues. f1000research.com

Synthesis and Derivatization of D Rhamnose

Chemical Synthesis of D-Rhamnose

Chemical synthesis provides a versatile route to this compound and its modified forms. Several approaches have been developed, often starting from more readily available sugars like D-mannose.

Synthesis from D-Mannose Derivatives

The deoxygenation at the C-6 position of D-mannose derivatives, often bearing 4,6-O-benzylidene protection, is a principal strategy in the synthesis of the this compound motif. beilstein-journals.org This protection simultaneously blocks the O-4 and O-6 positions and provides a scaffold for various deoxygenation protocols. beilstein-journals.org

Synthesis of Selectively Functionalized this compound Derivatives

The synthesis of selectively functionalized this compound derivatives is important for creating building blocks with specific properties for further chemical transformations, particularly in the synthesis of complex oligosaccharides. researchgate.netgriffith.edu.auresearchgate.netpeeref.com Research has focused on the synthesis of selectively C-4 modified D-rhamnosides. researchgate.netgriffith.edu.auresearchgate.netpeeref.com These modified derivatives can serve as useful building blocks for oligosaccharide synthesis. researchgate.netgriffith.edu.auresearchgate.netpeeref.com Strategies have been explored to introduce functionality, such as nitrogen-based groups, at the C-4 position. researchgate.net

Enzymatic Synthesis of this compound and its Derivatives

Enzymatic synthesis offers an attractive alternative or complement to chemical synthesis, often providing high specificity and milder reaction conditions.

The biosynthesis of this compound-containing compounds in nature primarily involves nucleotide-activated sugars, such as GDP-D-rhamnose and dTDP-L-rhamnose. GDP-D-rhamnose is synthesized in two enzymatic steps from GDP-D-mannose catalyzed by GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). mdpi.comnih.govresearchgate.net dTDP-L-rhamnose biosynthesis involves four enzymes: glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-Rha reductase (RmlD), starting from glucose-1-phosphate and dTTP. mdpi.comnih.govfrontiersin.org

Enzymatic methods have been developed for the synthesis of rhamnose-containing chemicals, including through reverse hydrolysis using α-L-rhamnosidases. plos.org These enzymes can utilize L-rhamnose as a glycosyl donor and various compounds as acceptors to synthesize novel rhamnosyl glycosides. plos.org

Enzymatic Rhamnolipid Synthesis

Rhamnolipids are a class of glycolipid biosurfactants containing rhamnose, primarily produced by Pseudomonas aeruginosa. mdpi.comnih.govnih.govacs.org Enzymatic synthesis of rhamnolipids is an active area of research due to challenges in industrial fermentation and chemical synthesis. mdpi.comacs.org The biosynthesis of rhamnolipids involves the transfer of dTDP-L-rhamnose to 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). nih.govnih.govresearchgate.net Rhamnosyltransferase I (RhlB) catalyzes the formation of mono-rhamnolipids, and rhamnosyltransferase II (RhlC) adds a second dTDP-L-rhamnose to produce di-rhamnolipids. nih.govnih.govresearchgate.net

Enzymatic synthesis of rhamnose fatty acid esters has been achieved by the transesterification of rhamnose with fatty acid vinyl esters using lipases, such as lipase (B570770) from Pseudomonas stutzeri. mdpi.com This method allows for the regioselective synthesis of 4-O-acylrhamnose in high conversions. mdpi.com

Chemoenzymatic Approaches

Chemoenzymatic approaches combine the strengths of both chemical and enzymatic methods to synthesize complex rhamnose-containing structures. These strategies often involve chemical synthesis of modified sugar donors or acceptors, followed by enzymatic glycosylation or other enzymatic transformations.

Chemoenzymatic synthesis has been used to produce rhamnose-branched polymers by regioselectively esterifying 6-deoxy sugars, including L-rhamnose, with divinyl adipate (B1204190) using enzymes like lipase from Pseudomonas sp. researchgate.net

One-pot multi-enzyme systems have been developed for the synthesis of nucleotide sugars like dTDP-L-rhamnose from simpler and less expensive starting materials such as glucose-1-phosphate or dTMP. frontiersin.orggeorgefox.edursc.org These methods utilize a cascade of enzymes involved in the natural biosynthetic pathway to achieve efficient conversion. frontiersin.orggeorgefox.edursc.org For example, a one-pot four-enzyme method can synthesize dTDP-L-rhamnose from D-glucose-1-phosphate using enzymes from Streptococcus pneumoniae. rsc.org

This compound as a Building Block for Complex Oligosaccharide Synthesis

This compound and its derivatives are valuable building blocks for the chemical and enzymatic synthesis of complex oligosaccharides, particularly those found in bacterial cell surface carbohydrates like LPS O-antigens. researchgate.netgriffith.edu.auresearchgate.netpeeref.com The synthesis of these oligosaccharides is important for understanding their biological roles and for the development of potential vaccines and diagnostic tools. researchgate.netgriffith.edu.au

Selectively functionalized D-rhamnosides, such as those modified at the C-4 position, are particularly useful as building blocks for constructing complex oligosaccharide structures. researchgate.netgriffith.edu.auresearchgate.netpeeref.com Efficient methods for their regioselective protection and deprotection have been developed to facilitate their use in glycosylation reactions. researchgate.net

The synthesis of this compound-based oligosaccharides from D-mannose motifs has received significant attention. beilstein-journals.org Various strategies, including stepwise and one-pot glycosylation protocols, have been employed to construct oligosaccharides containing this compound units. beilstein-journals.org

Emerging Research and Future Directions

Structural Biology of D-Rhamnosyl-Containing Biomolecules

Structural biology plays a crucial role in understanding the function of D-rhamnosyl-containing biomolecules. D-rhamnose is a component of various complex carbohydrates, including lipopolysaccharides (LPS) and rhamnolipids, which are important bacterial surface molecules. wikipedia.orgciteab.comlipidmaps.orgpicryl.com

Rhamnolipids are another class of D-rhamnosyl-containing biomolecules, specifically glycolipid biosurfactants produced by bacteria like Pseudomonas aeruginosa. lipidmaps.orgpicryl.compeerj.com They consist of one or two rhamnose units linked to a β-hydroxy fatty acid chain. lipidmaps.orgpeerj.com Structural characterization of different rhamnolipid congeners, varying in rhamnose units and fatty acid chain lengths, helps to understand their amphipathic properties and their roles in processes like biofilm formation, motility, and hydrocarbon degradation. lipidmaps.orgpeerj.comdovepress.com Understanding the structural basis of rhamnolipid function is vital for their potential applications in bioremediation, pharmaceuticals, and cosmetics. peerj.com

Genetic Engineering for this compound Production and Modification

Genetic engineering approaches are being employed to enhance the production of this compound and to modify D-rhamnosyl-containing compounds. This involves manipulating the genes responsible for this compound biosynthesis and the enzymes that incorporate this compound into various biomolecules.

The biosynthesis of nucleotide-activated rhamnose, such as GDP-D-rhamnose, which serves as a precursor for D-rhamnosyl-containing glycoconjugates, is a key target for genetic engineering. uni.luportlandpress.comnih.gov The pathway involves enzymes like GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.gov Overexpression or manipulation of the genes encoding these enzymes can potentially lead to increased production of GDP-D-rhamnose.

Genetic engineering is also crucial for modifying the structure and properties of rhamnolipids. By altering the genes involved in rhamnolipid biosynthesis, researchers can engineer bacteria to produce specific rhamnolipid congeners with desired characteristics, such as variations in rhamnose units (mono- or di-rhamnolipids) or fatty acid chain lengths. peerj.comfrontiersin.org This targeted production is valuable for tailoring rhamnolipids for specific industrial or biomedical applications. peerj.com Studies have successfully integrated rhamnolipid biosynthesis genes into host organisms like Pseudomonas putida and Escherichia coli to optimize production and achieve genetic stability. frontiersin.orgnih.gov Removing metabolic burdens, such as those associated with flagellar machinery or storage polymer synthesis, in engineered strains has shown increased rhamnolipid titers. frontiersin.org

Genetic engineering also facilitates the creation of glycosyltransferases with altered specificities, allowing for the enzymatic synthesis of novel D-rhamnosyl-containing glycoconjugates that may have therapeutic or industrial value. portlandpress.comnih.govpreprints.org

This compound in Bio-Inspired Materials and Green Technologies

This compound and D-rhamnosyl-containing compounds, particularly rhamnolipids, are being explored for their potential in developing bio-inspired materials and contributing to green technologies. The unique amphipathic nature of rhamnolipids makes them effective biosurfactants with various applications. peerj.com

Rhamnolipids can be used in bioremediation efforts to emulsify hydrocarbons and enhance the degradation of pollutants in soil and water. peerj.com Their biodegradability and lower toxicity compared to synthetic surfactants make them environmentally friendly alternatives. peerj.com

In bio-inspired materials, rhamnolipids can be utilized to create stable emulsions, foams, and vesicles. These properties are valuable in the development of drug delivery systems, cosmetics, and food products. peerj.comdovepress.com For instance, rhamnolipid micelles have been shown to assist in disrupting bacterial biofilms, suggesting their potential in anti-biofilm strategies and drug delivery in infectious diseases. dovepress.com

Furthermore, the structural diversity of rhamnolipids, which can be modulated through genetic engineering, allows for the design of biosurfactants with tailored properties for specific applications in green technologies, such as enhanced oil recovery and agricultural formulations. peerj.com

Unraveling Complex this compound Pathways in Underexplored Organisms (e.g., Mycoplasmas)

While the biosynthesis of L-rhamnose is relatively well-understood in many organisms, the pathways for this compound synthesis, especially in underexplored organisms like mycoplasmas, present intriguing research challenges. wikipedia.orgresearchgate.netnih.gov Mycoplasmas are a genus of bacteria known for their small genomes and unique metabolic capabilities.

Studies have detected this compound in Mycoplasma pneumoniae, Mycoplasma pulmonis, and Mycoplasma arthritidis. nih.gov Surprisingly, unlike the typical rhamnose biosynthesis pathways that utilize glucose as a precursor, glucose was not incorporated into rhamnose in these mycoplasma species. nih.gov Instead, carbon atoms from starch, a glucose polymer, were incorporated into rhamnose. nih.gov This suggests the existence of a novel, widespread pathway for rhamnose synthesis within the Mycoplasma genus that does not directly utilize monosaccharide glucose. nih.gov

Unraveling these complex and potentially novel this compound biosynthetic pathways in mycoplasmas and other underexplored organisms is crucial for understanding their unique biology and identifying potential targets for therapeutic intervention. nih.gov Techniques like comparative genomics, metabolomics, and enzyme characterization are essential for dissecting these pathways.

Q & A

Q. What are the key physical and chemical properties of D-Rhamnose, and how do they influence its experimental applications?

this compound (C₆H₁₂O₅) is a white crystalline monosaccharide soluble in water but insoluble in organic solvents like ethanol and chloroform. Its melting point (81–92°C) and specific optical rotation (+18.5° to +20.5°) are critical for purity assessment during synthesis . As a reducing sugar, it participates in glycation and oxidation reactions, making it suitable for studying protein-sugar interactions or designing carbohydrate-based probes. Researchers should prioritize solubility testing and polarimetric analysis to verify its integrity before experimental use.

Q. What are the established methods for synthesizing and characterizing this compound?

this compound is synthesized via chemical routes (e.g., stereoselective reduction of L-rhamnono-1,4-lactone) or enzymatic hydrolysis of natural polysaccharides. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . For enzymatic synthesis, researchers should optimize reaction conditions (pH, temperature, and cofactors) to enhance yield and reduce byproducts.

Q. How is this compound detected and quantified in biological samples?

Analytical techniques include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives, colorimetric assays (e.g., anthrone-sulfuric acid method) for total sugar quantification, and lectin-based assays for specific detection in microbial or plant extracts . Researchers must validate these methods with appropriate controls (e.g., spiked recovery experiments) to address matrix interference in complex samples.

Q. What are the documented biological activities of this compound?

this compound exhibits antioxidant, antimicrobial, and prebiotic properties. It inhibits pathogenic bacteria (e.g., Pseudomonas aeruginosa) by disrupting lipopolysaccharide (LPS) binding and promotes beneficial gut microbiota growth . For in vitro studies, researchers should standardize microbial strains and culture conditions (e.g., anaerobic vs. aerobic) to ensure reproducibility.

II. Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial efficacy often arise from variations in bacterial strains, assay protocols, or purity of this compound. To resolve these, perform systematic reviews (e.g., PRISMA guidelines) to identify methodological biases and conduct dose-response studies using standardized reagents. Cross-validation with orthogonal assays (e.g., fluorescence-based viability tests vs. colony counting) is recommended .

Q. What experimental design considerations are critical for studying this compound in drug delivery systems?

When using this compound as a carrier molecule, evaluate its stability under physiological conditions (e.g., pH 7.4, 37°C) and compatibility with encapsulation materials (e.g., liposomes). Employ pharmacokinetic studies to assess bioavailability and biodistribution. For targeted delivery, leverage its affinity for lectin receptors on specific cell types . Include negative controls (e.g., non-targeting sugars) to confirm receptor-mediated uptake.

Q. How can structural analysis techniques resolve ambiguities in this compound-protein interactions?

X-ray crystallography and small-angle X-ray scattering (SAXS) are pivotal for mapping binding sites. For example, pyocin L1 bacteriocin binds α-D-rhamnose via conserved motifs, as shown in crystallographic studies . Use site-directed mutagenesis to validate critical residues and surface plasmon resonance (SPR) to quantify binding kinetics.

Q. What strategies improve the bioavailability of this compound in therapeutic applications?

Low bioavailability stems from rapid renal clearance and poor membrane permeability. Solutions include derivatization (e.g., prodrugs with ester groups) or nanoformulation (e.g., gold nanoparticles functionalized with this compound). Assess efficacy using in vivo models (e.g., murine infection studies) and measure plasma half-life via LC-MS/MS .

Q. How can interdisciplinary approaches enhance this compound research in nanotechnology and biotechnology?

Integrate CRISPR-Cas9 editing to engineer microbial pathways for this compound biosynthesis or develop biosensors using rhamnose-binding proteins. In nanotechnology, explore its role in synthesizing glyconanoparticles for imaging or catalysis. Collaborate with computational chemists to model interaction dynamics (e.g., molecular docking simulations) .

Q. What are the ethical and safety considerations for in vivo this compound studies?

While this compound is non-toxic at moderate doses, high doses in animal models cause hepatic and renal toxicity . Adhere to institutional guidelines for humane endpoints and dose escalation. For clinical translation, conduct genotoxicity assays (e.g., Ames test) and secure ethics approval (e.g., FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant) .

III. Methodological Recommendations

  • Data Contradiction Analysis : Use meta-analytic frameworks (e.g., random-effects models) to aggregate findings across studies and identify heterogeneity sources .
  • Experimental Validation : Pair in vitro assays with in situ techniques (e.g., fluorescence microscopy) to confirm mechanistic hypotheses.
  • Synthetic Optimization : Apply design of experiments (DoE) to screen reaction parameters (e.g., catalyst concentration, solvent polarity) for scalable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.